molecular formula C11H12N4O4 B14748656 2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one CAS No. 5077-59-8

2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one

Cat. No.: B14748656
CAS No.: 5077-59-8
M. Wt: 264.24 g/mol
InChI Key: YWMNYZMUZVYIDX-UHFFFAOYSA-N
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Description

2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is a chemical compound with the molecular formula C11H12N4O4 . It is a derivative of 2,4-dinitrophenylhydrazine and is commonly used in organic chemistry for the identification and characterization of carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitrophenylhydrazone 3-methyl-3-buten-2-one typically involves the reaction of 3-methyl-3-buten-2-one with 2,4-dinitrophenylhydrazine. The reaction is a nucleophilic addition-elimination reaction where the hydrazine group adds to the carbonyl group of the ketone, followed by the elimination of water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same nucleophilic addition-elimination reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one primarily undergoes nucleophilic addition-elimination reactions. It can also participate in other reactions typical for hydrazones, such as oxidation and reduction .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Various nucleophiles can be used to substitute the hydrazone group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can lead to amines.

Scientific Research Applications

2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is used in various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-butanone 2,4-dinitrophenylhydrazone
  • 2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone

Uniqueness

2,4-Dinitrophenylhydrazone 3-methyl-3-buten-2-one is unique due to its specific structure, which includes a conjugated diene system. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other similar compounds .

Properties

CAS No.

5077-59-8

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

N-(3-methylbut-3-en-2-ylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C11H12N4O4/c1-7(2)8(3)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-6,13H,1H2,2-3H3

InChI Key

YWMNYZMUZVYIDX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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